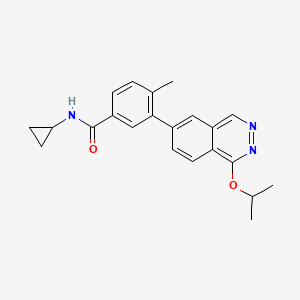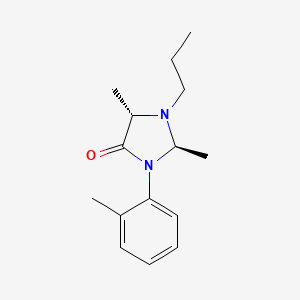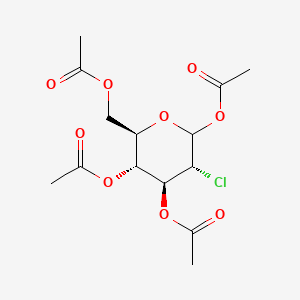
N-Cyclopropyl-4-methyl-3-(1-(1-methylethoxy)-6-phthalazinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines This compound is characterized by its complex structure, which includes a cyclopropyl group, a methyl group, and a phthalazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinyl moiety: This step involves the cyclization of appropriate precursors to form the phthalazinyl ring.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the benzamide group: This step involves the coupling of the phthalazinyl intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling pathways. The compound binds to this kinase, inhibiting its activity and thereby modulating various cellular processes.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phthalazinyl moiety
属性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2/c1-13(2)27-22-19-9-6-15(10-17(19)12-23-25-22)20-11-16(5-4-14(20)3)21(26)24-18-7-8-18/h4-6,9-13,18H,7-8H2,1-3H3,(H,24,26) |
InChI 键 |
PRMZAUJLQXIACS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=NC(=C4C=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)

![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)

